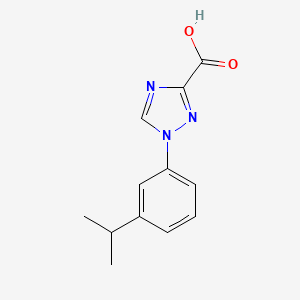

1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid

説明

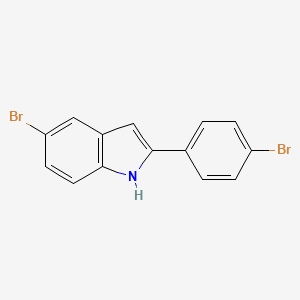

The compound “1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid” contains several functional groups. The isopropylphenyl group is a derivative of phenyl group, which is a functional group characterized by a ring of six carbon atoms, known as a benzene ring . The 1H-1,2,4-triazole is a type of triazole, which is a class of five-membered ring compounds containing three nitrogen atoms . The carboxylic acid group (-COOH) is a common functional group that consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl group is planar due to the conjugated pi system in the benzene ring. The triazole ring is also planar and the two rings may be coplanar or perpendicular to each other depending on the substitution pattern and steric hindrance . The carboxylic acid group is polar and can form hydrogen bonds .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group can undergo reactions like esterification or amide formation. The phenyl group can undergo electrophilic aromatic substitution reactions, and the triazole ring can act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature .科学的研究の応用

Synthesis and Antibacterial Activity

A study highlighted the synthesis of new fused 1,2,4-triazoles, focusing on the anti-microbial activity of these compounds. They demonstrated significant antibacterial and antifungal activities, showcasing their potential in developing new antimicrobial agents (Joshi et al., 2021).

Triazole-based Scaffolds for Biologically Active Compounds

Another research explored the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, aiming to create triazole-based scaffolds for peptidomimetics and other biologically active compounds. This work underscores the versatility of triazole compounds in medicinal chemistry (Ferrini et al., 2015).

Antifungal Agents

A novel synthesis of triazole-5-carboxylic acid derivatives was explored for their antifungal properties. Certain compounds exhibited comparable efficacy to fluconazole against Candida albicans, suggesting their potential as antifungal agents (Nikalje et al., 2015).

Corrosion Inhibition

Research into the application of triazole derivatives for corrosion inhibition on mild steel in acidic media found significant efficacy. This study highlights the potential of triazole compounds in industrial applications, particularly in protecting metals against corrosion (Lagrenée et al., 2002).

Synthesis of Triazole Derivatives

The synthesis of various 1,2,4-triazole derivatives has been documented, emphasizing their importance in pharmaceutical synthesis and the broad range of their applications in scientific research. This synthesis process illustrates the versatility and utility of triazole compounds in creating new materials and compounds for scientific study (De, 2003).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(3-propan-2-ylphenyl)-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8(2)9-4-3-5-10(6-9)15-7-13-11(14-15)12(16)17/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUHADQCUIKMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N2C=NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744472 | |

| Record name | 1-[3-(Propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-isopropylphenyl)-1H-1,2,4-triazole-3-carboxylic acid | |

CAS RN |

1245648-30-9 | |

| Record name | 1-[3-(Propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one](/img/structure/B1443517.png)

![3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride](/img/structure/B1443530.png)

![Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1443533.png)